molecular formula C14H21N3O4 B1525033 tert-butyl N-[(N'-hydroxycarbamimidoyl)(2-methoxyphenyl)methyl]carbamate CAS No. 1306615-56-4

tert-butyl N-[(N'-hydroxycarbamimidoyl)(2-methoxyphenyl)methyl]carbamate

Cat. No. B1525033
M. Wt: 295.33 g/mol
InChI Key: NDUZICPYIMWQHB-UHFFFAOYSA-N
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Description

“tert-butyl N-[(N’-hydroxycarbamimidoyl)(2-methoxyphenyl)methyl]carbamate” is a chemical compound with the molecular formula C14H21N3O4 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H21N3O4/c1-14(2,3)21-13(18)16-11(12(15)17-19)9-5-7-10(20-4)8-6-9/h5-8,11-12H,15H2,1-4H3,(H,16,18) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 295.33 . It is a powder at room temperature .

Scientific Research Applications

Metabolic Studies

The metabolism of similar carbamate compounds has been extensively studied in both insects and mammals. For instance, the metabolism of m-tert.-butylphenyl N-methylcarbamate in mice and insects showed hydroxylation of both the tert.-butyl group and the N-methyl group, with significant species variation in the oxidation products, suggesting different enzymes for N-demethylation and oxidation processes (Douch & Smith, 1971).

Organic Synthesis

The synthesis and application of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as N-(Boc) nitrone equivalents in organic reactions have been demonstrated. These compounds are prepared from aldehydes and tert-butyl N-hydroxycarbamate, behaving as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, highlighting their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Enzymatic and Chemical Transformations

Research on the directed lithiation of N′-[2-(4-methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate has shown that these compounds can be doubly lithiated, allowing for high-yield reactions with various electrophiles. This demonstrates their versatility as intermediates in the synthesis of substituted products (Smith, El‐Hiti, & Alshammari, 2013).

Intermediate in Biologically Active Compounds

The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate as an intermediate in the production of biologically active compounds like omisertinib (AZD9291) was optimized, highlighting the compound's significance in pharmaceutical synthesis (Zhao et al., 2017).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl N-[(2Z)-2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(18)16-11(12(15)17-19)9-7-5-6-8-10(9)20-4/h5-8,11,19H,1-4H3,(H2,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUZICPYIMWQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1OC)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1OC)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(N'-hydroxycarbamimidoyl)(2-methoxyphenyl)methyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-[(N'-hydroxycarbamimidoyl)(2-methoxyphenyl)methyl]carbamate
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tert-butyl N-[(N'-hydroxycarbamimidoyl)(2-methoxyphenyl)methyl]carbamate
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